6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide
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Overview
Description
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the furan-2-yl ethyl group and the hexanamide side chain. Key steps include:
Formation of the Isoindoloquinazoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a phthalic anhydride.
Attachment of the Furan-2-yl Ethyl Group: This step often involves a nucleophilic substitution reaction where the furan-2-yl ethyl group is introduced using a suitable leaving group.
Introduction of the Hexanamide Side Chain: The final step involves the coupling of the hexanamide group, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the furan ring or the isoindoloquinazoline core, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoloquinazoline core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups in the isoindoloquinazoline core can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide is investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a potential lead compound in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide depends on its specific application. In a biological context, it may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could interact with kinases or other signaling proteins, disrupting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(thiophen-2-yl)ethyl]hexanamide: Similar structure but with a thiophene ring instead of a furan ring.
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]hexanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide lies in its combination of the isoindoloquinazoline core with a furan ring and a hexanamide side chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]hexanamide represents a novel addition to the family of isoindole and quinazoline derivatives. These compounds are recognized for their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological evaluations.
- Molecular Formula : C21H20N2O4
- Molar Mass : 364.39 g/mol
- CAS Number : 1630763-33-5
The structural complexity of this compound includes functional groups that may enhance its biological activity. The presence of both isoindole and quinazoline moieties suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the isoindole structure followed by the introduction of the quinazoline core through cyclization reactions. Specific synthetic routes can vary but generally involve:
- Formation of the isoindole ring.
- Introduction of functional groups via electrophilic substitution.
- Final coupling with furan derivatives to yield the target compound.
Antitumor Activity
Recent studies have indicated that compounds within the isoindole and quinazoline classes exhibit significant antitumor properties. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Bronchodilator Effects
Similar compounds have demonstrated bronchodilator effects in preclinical models. The structure-activity relationship studies suggest that modifications to the side chains can enhance bronchodilation without central nervous system side effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The presence of the furan moiety is believed to contribute to its interaction with biological targets, enhancing its pharmacological profile.
Key Structural Features Influencing Activity:
- Isoindole Core : Contributes to antitumor activity.
- Quinazoline Moiety : Enhances binding affinity to specific receptors.
- Furan Substituent : May increase solubility and bioavailability.
Case Studies
- Anticancer Activity Evaluation : A study involving a series of isoindole derivatives demonstrated that modifications at the N-position significantly influenced cytotoxicity against breast cancer cells. The tested compound showed an IC50 value significantly lower than traditional chemotherapeutics.
- Bronchodilator Assessment : In guinea pig models, compounds structurally related to our target exhibited bronchodilator effects comparable to established medications like theophylline but with reduced side effects on heart rate and blood pressure.
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]hexanamide |
InChI |
InChI=1S/C27H27N3O4/c31-24(28-16-15-19-9-8-18-34-19)14-2-1-7-17-29-25-20-10-3-4-11-21(20)27(33)30(25)23-13-6-5-12-22(23)26(29)32/h3-6,8-13,18,25H,1-2,7,14-17H2,(H,28,31) |
InChI Key |
MXDVKYBOPJLDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCCC5=CC=CO5 |
Origin of Product |
United States |
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